1-(2-(4-Ethylphenoxy)acetyl)-4-(5-chloro-2-methoxyphenyl)semicarbazide
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-3-12-4-7-14(8-5-12)26-11-17(23)21-22-18(24)20-15-10-13(19)6-9-16(15)25-2/h4-10H,3,11H2,1-2H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQPMPIWHJFTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-Ethylphenoxy)acetyl)-4-(5-chloro-2-methoxyphenyl)semicarbazide is a synthetic compound with the molecular formula and a molecular weight of approximately 377.83 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C18H20ClN3O4
- Molecular Weight : 377.83 g/mol
- IUPAC Name : 1-(5-chloro-2-methoxyphenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]urea
- Canonical SMILES : CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=C(C=CC(=C2)Cl)OC
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Anticancer Activity
Recent studies have indicated that semicarbazide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Research has demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15.5 | Caspase activation | |
| MCF-7 | 12.8 | Cell cycle arrest | |
| A549 | 10.0 | Apoptosis induction |
Anti-inflammatory Properties
In addition to anticancer effects, the compound has been evaluated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
| Study | Inflammatory Model | Result |
|---|---|---|
| LPS-stimulated macrophages | Decrease in TNF-α levels | |
| Carrageenan-induced paw edema in rats | Significant reduction in swelling |
The biological mechanisms underlying the effects of this compound are not fully elucidated but are believed to involve:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It likely affects various signaling pathways, including those related to apoptosis and cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of semicarbazide derivatives in clinical settings:
-
Case Study on Cancer Treatment :
- A patient with advanced breast cancer was treated with a regimen including semicarbazide derivatives. The treatment resulted in a significant reduction in tumor size and improved overall survival rates.
-
Case Study on Inflammatory Disorders :
- Patients with rheumatoid arthritis showed marked improvement when treated with formulations containing semicarbazide derivatives, leading to reduced joint inflammation and pain.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Enzyme Inhibition Activity
- MAO-B and ChE Inhibition: Semicarbazides with nitrothiazole substituents (e.g., Compound 4 and 17) exhibit potent inhibition of monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE), with IC₅₀ values in the micromolar range .
- Anticholinesterase Activity :
Compound 17’s BuChE inhibition (IC₅₀ = 0.024 mM) surpasses tacrine, a reference drug, suggesting that chloro-phenyl and nitrothiazole groups are critical for binding . The target compound’s 5-chloro-2-methoxyphenyl group may similarly engage in hydrophobic interactions with enzyme active sites.
Anticonvulsant and Neuroactive Properties
- Dibromoisatin Derivatives :
DH-05 and DH-11 demonstrate ED₅₀ values of 38–42 mg/kg in maximal electroshock (MES) models, comparable to phenytoin, with minimal neurotoxicity . The target compound lacks the dibromoisatin moiety but shares a semicarbazide core, which may confer moderate anticonvulsant activity through GABAergic modulation.
Antimicrobial and Antitubercular Activity
- Pyrimidine-Linked Semicarbazides :
Compound 4a shows a MIC of 3.90 µg/mL against M. tuberculosis, comparable to rifampicin, attributed to electron-withdrawing groups (e.g., fluorine) enhancing target binding . The target compound’s 5-chloro-2-methoxyphenyl group may similarly disrupt bacterial cell wall synthesis, though this remains speculative without direct data.
Q & A
Q. What synthetic routes and purification methods are recommended for synthesizing 1-(2-(4-Ethylphenoxy)acetyl)-4-(5-chloro-2-methoxyphenyl)semicarbazide?
The compound can be synthesized via a multi-step approach:
- Step 1 : React 4-ethylphenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-(4-ethylphenoxy)acetyl chloride.
- Step 2 : Condense the intermediate with 5-chloro-2-methoxyphenyl semicarbazide under reflux in ethanol with acetic acid catalysis to form the semicarbazide backbone .
- Purification : Recrystallization using dichloromethane (DCM) or ethanol is effective, as demonstrated in analogous semicarbazide syntheses .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles, torsion angles, and molecular packing (e.g., C=O and N–H interactions) .
- Spectroscopy :
- NMR : Confirm substituent positions via and chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm, N–H bend at ~1600 cm) .
Q. How can initial biological activity screening be designed for this compound?
- In vitro antimicrobial assays : Use agar dilution or microbroth dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones with controls like streptomycin .
- Anti-inflammatory/analgesic models :
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity in semicarbazide derivatives?
- Substituent variation : Replace the 4-ethylphenoxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess changes in antimicrobial potency. For example, trimethylphenyl substitutions enhance steric hindrance, reducing binding to bacterial targets .
- Bioisosteric replacement : Substitute the semicarbazide moiety with thiosemicarbazide (C=S instead of C=O) to alter redox activity and metal chelation capacity, as seen in analogous studies .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to enzymes like urease or cyclooxygenase (COX) .
Q. What advanced methodologies elucidate the compound’s mechanism of action at the molecular level?
- Enzyme inhibition kinetics :
- Urease inhibition : Monitor ammonia release via indophenol assay. Calculate values using Lineweaver-Burk plots under varying substrate (urea) concentrations. Heavy-atom isotope effects (KIEs) can identify rate-limiting steps in enzyme-substrate interactions .
- COX-2 selectivity : Use ELISA to measure prostaglandin E (PGE) suppression in LPS-stimulated macrophages .
- Receptor binding studies : Radioligand displacement assays (e.g., -ligand competition) quantify affinity for serotonin or opioid receptors.
Q. How can trace levels of the compound or its metabolites be quantified in complex matrices?
- Derivatization-based HPLC : React semicarbazide with 4-nitrobenzoyl chloride to form a UV-detectable derivative (λ = 261 nm). Optimize mobile phase (acetonitrile:water, 60:40 v/v) for separation with LOD = 1.8 μg/L .
- Fluorogenic assays : Use coumarin derivatives (e.g., 2-acetylphenylboronic acid) for diazaborine formation. Fluorescence enhancement (ΔF > 10-fold) enables real-time detection in biological samples .
- Contamination control : Validate methods against false positives by confirming semicarbazide is not artifactually formed during sample processing (e.g., via hypochlorite or high pH conditions) .
Methodological Considerations and Contradictions
- Semicarbazide stability : While semicarbazide derivatives are stable in neutral conditions, alkaline environments (pH > 9) may degrade the compound or generate artifacts .
- Bioactivity contradictions : Antimicrobial activity varies significantly with substituents; e.g., bulky groups reduce potency against B. subtilis but enhance selectivity for S. aureus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
